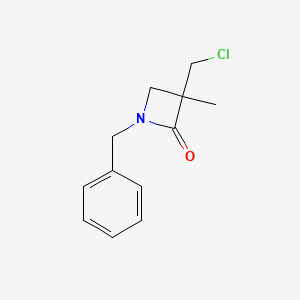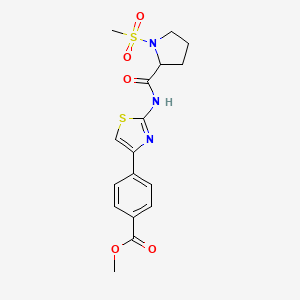
Methyl 4-(2-(1-(methylsulfonyl)pyrrolidine-2-carboxamido)thiazol-4-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-(2-(1-(methylsulfonyl)pyrrolidine-2-carboxamido)thiazol-4-yl)benzoate” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of such a compound would likely involve the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The exact method would depend on the specific substituents and their positions.Molecular Structure Analysis
The molecule contains a pyrrolidine ring, a thiazole ring, and a benzoate group. The pyrrolidine ring contributes to the three-dimensionality of the molecule due to its non-planarity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the pyrrolidine ring could undergo reactions at the nitrogen atom or at the carbon atoms of the ring .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Methyl 4-(2-(1-(methylsulfonyl)pyrrolidine-2-carboxamido)thiazol-4-yl)benzoate is involved in the synthesis of complex molecules through various chemical reactions. It serves as a crucial intermediate in the development of pharmacologically active compounds, such as those with potential anticancer, antimicrobial, and anti-inflammatory properties. For example, its utilization in the synthesis of benzothiazoles and their derivatives has been explored for their promising biological activities. The compound's unique structure allows for modifications that lead to the creation of new molecules with potential therapeutic applications (Ukrainets et al., 2019).
Medicinal Chemistry Applications
In medicinal chemistry, Methyl 4-(2-(1-(methylsulfonyl)pyrrolidine-2-carboxamido)thiazol-4-yl)benzoate plays a pivotal role in the design and synthesis of drug candidates. Its structural motif is a key component in the development of inhibitors and other pharmacologically active agents. For instance, derivatives synthesized from this compound have shown potential as Na+/H+ antiporter inhibitors, which could be beneficial for treating acute myocardial infarction (Baumgarth et al., 1997).
Material Science and Polymer Chemistry
In the realm of material science and polymer chemistry, derivatives of Methyl 4-(2-(1-(methylsulfonyl)pyrrolidine-2-carboxamido)thiazol-4-yl)benzoate contribute to the development of novel polymeric materials. These materials may exhibit unique properties such as high thermal stability, solubility in organic solvents, and potential for applications in electronics and nanotechnology. Research in this area focuses on synthesizing polymers with specific functionalities that can lead to advanced materials for various applications (Saxena et al., 2003).
Antimicrobial and Antiproliferative Effects
Studies have also explored the antimicrobial and antiproliferative effects of compounds synthesized from Methyl 4-(2-(1-(methylsulfonyl)pyrrolidine-2-carboxamido)thiazol-4-yl)benzoate. These compounds have been tested against various bacterial and fungal strains, demonstrating significant activity in some cases. This highlights the potential of derivatives of this compound in developing new antimicrobial agents (Nural et al., 2018).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 4-[2-[(1-methylsulfonylpyrrolidine-2-carbonyl)amino]-1,3-thiazol-4-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S2/c1-25-16(22)12-7-5-11(6-8-12)13-10-26-17(18-13)19-15(21)14-4-3-9-20(14)27(2,23)24/h5-8,10,14H,3-4,9H2,1-2H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCAIIMZBVKOXAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CCCN3S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-(1-(methylsulfonyl)pyrrolidine-2-carboxamido)thiazol-4-yl)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

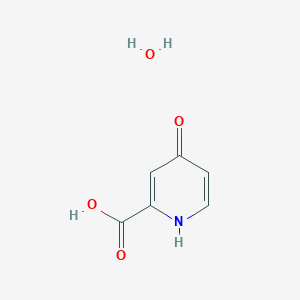
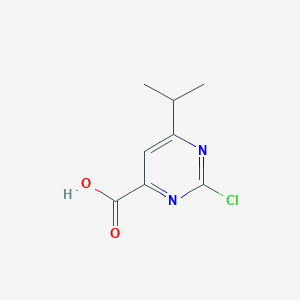
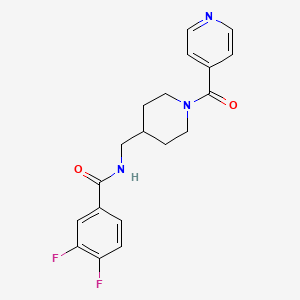

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-chlorobenzamide](/img/structure/B2752511.png)
![3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B2752513.png)
![2-Chloro-1-[1-(3-methyl-1,2,4-oxadiazol-5-yl)-2-azabicyclo[2.1.1]hexan-2-yl]propan-1-one](/img/structure/B2752514.png)
![3-((4-fluorophenyl)sulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2752516.png)
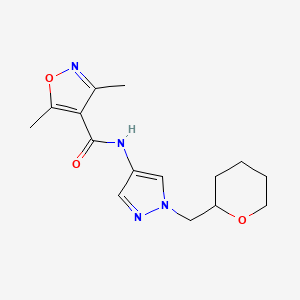
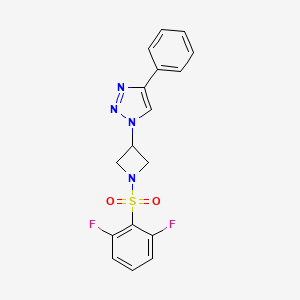
![5-(4-Benzylpiperidin-1-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2752520.png)
![5-Oxaspiro[2.4]heptan-2-amine;hydrochloride](/img/structure/B2752522.png)
